molecular formula C6H13NO2 B14023732 N-(2-Hydroxyethyl)butyramide CAS No. 23363-91-9

N-(2-Hydroxyethyl)butyramide

Cat. No.: B14023732
CAS No.: 23363-91-9
M. Wt: 131.17 g/mol
InChI Key: ZWHVMTQUUANYQJ-UHFFFAOYSA-N
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Description

N-(butanoyl)ethanolamine is an N-(saturated fatty acyl)ethanolamine that is the ethanolamide of butanoic acid. It is functionally related to a butyric acid.

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)butyramide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids.

    Reduction: This reaction can produce primary amines.

    Substitution: This reaction can result in the formation of different amides[][1].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides[][1].

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various amides[][1].

Scientific Research Applications

N-(2-Hydroxyethyl)butyramide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme interactions and protein folding.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry:

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)butyramide involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins and enzymes, thereby affecting their activity. The pathways involved include modulation of enzyme activity and alteration of protein folding dynamics .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)succinimide
  • N-(2-Hydroxyethyl)pyrrolidinedione
  • N-(2-Hydroxyethyl)fumarate

Properties

IUPAC Name

N-(2-hydroxyethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-3-6(9)7-4-5-8/h8H,2-5H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHVMTQUUANYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80946033
Record name N-(2-Hydroxyethyl)butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23363-91-9
Record name N-(2-Hydroxyethyl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23363-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC74519
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74519
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Hydroxyethyl)butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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